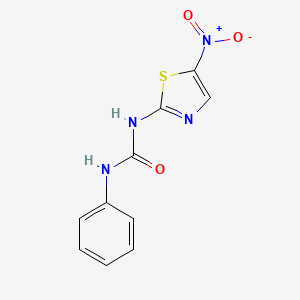

3-(5-nitro-1,3-thiazol-2-yl)-1-phenylurea

Description

The study of complex organic molecules is a cornerstone of modern therapeutic development. Within this field, 3-(5-nitro-1,3-thiazol-2-yl)-1-phenylurea emerges as a compound of interest, embodying several key structural features known for their biological relevance. Its investigation is predicated on the established importance of its core components: a nitroheterocyclic system, a thiazole (B1198619) ring, and a urea (B33335) linker.

Structure

3D Structure

Properties

IUPAC Name |

1-(5-nitro-1,3-thiazol-2-yl)-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O3S/c15-9(12-7-4-2-1-3-5-7)13-10-11-6-8(18-10)14(16)17/h1-6H,(H2,11,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQMVNYIMBARVFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=NC=C(S2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 3 5 Nitro 1,3 Thiazol 2 Yl 1 Phenylurea

Strategies for the Synthesis of 3-(5-nitro-1,3-thiazol-2-yl)-1-phenylurea Core Structure

The assembly of the this compound core structure is a multi-step process that hinges on the successful synthesis of its key precursors and the efficient formation of the urea (B33335) linkage.

Precursor Synthesis and Functionalization

The primary precursor for the thiazole (B1198619) component of the target molecule is 2-amino-5-nitrothiazole (B118965). Several synthetic routes to this intermediate have been reported. One common method involves the direct nitration of 2-aminothiazole (B372263). This is typically achieved by treating 2-aminothiazole nitrate (B79036) with concentrated sulfuric acid at controlled temperatures, generally below 10°C, to yield 2-amino-5-nitrothiazole. Another approach that avoids potentially hazardous nitration and rearrangement procedures starts from N,N-dialkyl-2-nitroetheneamine. chemicalbook.commdpi.comgoogle.com This method involves the halogenation (bromination or chlorination) of the N,N-dialkyl-2-nitroetheneamine, followed by a reaction with thiourea (B124793). chemicalbook.commdpi.comgoogle.com For instance, N,N-dimethyl-2-nitroetheneamine can be treated with bromine in acetic acid, and the resulting intermediate is then reacted with thiourea. Subsequent treatment with aqueous base, such as ammonium (B1175870) hydroxide, affords 2-amino-5-nitrothiazole in good yields. chemicalbook.comprepchem.com

The other key precursor is phenyl isocyanate, which provides the phenylurea moiety. Phenyl isocyanate is a commercially available reagent.

Urea Bond Formation Reactions

The crucial step in the synthesis of the target compound is the formation of the urea bond. This is most commonly and efficiently achieved through the reaction of the precursor 2-amino-5-nitrothiazole with phenyl isocyanate. The amino group of the thiazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate. This reaction is typically carried out in an anhydrous solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

A representative procedure involves heating equimolar amounts of 2-amino-5-nitrothiazole and a substituted phenyl isocyanate in dry DMF. For example, the synthesis of a closely related analog, N-(4-methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea, was accomplished by heating the reactants in a microwave reactor at 130°C for one hour. nih.gov This suggests that similar conditions can be applied for the synthesis of the parent phenyl derivative.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Reference |

| 2-Amino-5-nitrothiazole | Phenyl isocyanate | Dry DMF | Heating (e.g., microwave at 130°C) | This compound | nih.gov |

Optimized Reaction Conditions and Yield Enhancement Approaches

To optimize the synthesis of this compound, several factors can be considered. The choice of solvent is critical; polar aprotic solvents like DMF or THF are generally effective at dissolving the reactants and facilitating the reaction. The reaction temperature and time are also important parameters. While the reaction can proceed at room temperature, heating, potentially with microwave irradiation, can significantly reduce the reaction time and improve the yield, as demonstrated in the synthesis of analogous compounds. nih.gov

The purity of the reactants, particularly the isocyanate which can be sensitive to moisture, is crucial for achieving a high yield and minimizing the formation of byproducts such as diphenylurea. The use of an inert atmosphere (e.g., nitrogen or argon) can also be beneficial to prevent side reactions.

Purification of the final product is typically achieved by partitioning the reaction mixture between an organic solvent (like ethyl acetate) and water. The organic layer is then washed, dried, and concentrated. Further purification can be performed by recrystallization or column chromatography to obtain the desired compound in high purity. nih.gov

Synthesis of Structural Analogs and Derivatives of this compound

The generation of structural analogs of this compound is a common strategy in drug discovery to explore structure-activity relationships. Modifications can be introduced on both the phenyl substituent of the urea moiety and the thiazole heterocycle.

Modifications on the Phenyl Substituent of the Urea Moiety

A wide range of analogs can be synthesized by varying the substitution pattern on the phenyl ring of the urea moiety. This is readily achieved by using different substituted phenyl isocyanates in the urea formation step. A variety of phenyl isocyanates with electron-donating or electron-withdrawing groups at different positions (ortho, meta, para) are commercially available or can be synthesized.

For instance, a series of N-aryl-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]ureas were synthesized from the corresponding substituted aryl isocyanates. researchgate.net This approach can be directly applied to the synthesis of derivatives of this compound. The reaction of 2-amino-5-nitrothiazole with various substituted phenyl isocyanates would yield a library of compounds with diverse electronic and steric properties on the phenyl ring.

| 2-Amino-5-nitrothiazole | Substituted Phenyl Isocyanate | Resulting Analog |

| 4-Chlorophenyl isocyanate | 1-(4-Chlorophenyl)-3-(5-nitro-1,3-thiazol-2-yl)urea | |

| 4-Methoxyphenyl isocyanate | 1-(4-Methoxyphenyl)-3-(5-nitro-1,3-thiazol-2-yl)urea | |

| 4-(Trifluoromethyl)phenyl isocyanate | 3-(5-Nitro-1,3-thiazol-2-yl)-1-(4-(trifluoromethyl)phenyl)urea |

Modifications on the Thiazole Heterocycle

Modifying the thiazole heterocycle offers another avenue for structural diversification. While the 5-nitro group is often considered important for the biological activity of this class of compounds, other modifications can be explored.

One approach involves starting with a different 2-aminothiazole derivative. For example, if a different substituent at the 5-position is desired, a corresponding 2-amino-5-substituted-thiazole would be required as the starting material.

Another strategy could involve chemical transformation of the nitro group. For example, reduction of the nitro group to an amino group would provide a handle for further functionalization, such as acylation or alkylation, leading to a new series of derivatives. However, such transformations would need to be carefully controlled to avoid affecting other functional groups in the molecule.

Furthermore, it is possible to synthesize derivatives with substituents at the 4-position of the thiazole ring. For instance, the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides, allows for the introduction of various substituents on the thiazole ring. nih.gov By employing appropriately substituted starting materials, it would be possible to generate 4-substituted-2-amino-5-nitrothiazoles, which could then be used to synthesize the corresponding urea derivatives.

Isosteric Replacements within the Urea Linkage

Isosteric replacement of the urea moiety is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, metabolic stability, and biological activity, while maintaining the key hydrogen bonding interactions often crucial for target binding. nih.gov Several heterocyclic ring systems have been successfully employed as urea isosteres.

Research into formyl peptide receptor 2 (FPR2) agonists has identified several five-membered heterocyclic rings as effective urea replacements. nih.gov These isosteres aim to mimic the hydrogen bond acceptor and donor properties of the urea group. For example, various oxadiazole and isoxazole (B147169) isomers have been synthesized and evaluated, demonstrating that the arrangement of heteroatoms significantly impacts potency. nih.gov An overlay of crystal structures shows that the nitrogen atom of an isoxazole ring can occupy a similar spatial region as the urea oxygen, likely making a comparable interaction with a biological target. nih.gov

Other successful urea bioisosteres include cyanoguanidines and squaramides. nih.gov The 2-amino-1,3,4-oxadiazole moiety has also been identified as a viable replacement for the urea linker. nih.gov These groups can offer improved properties such as enhanced cell permeability compared to their urea-containing parent compounds. nih.gov

The following table presents data on heterocyclic replacements for a phenylurea scaffold, demonstrating the impact of isosteric replacement on biological potency.

| Compound ID | Heterocyclic Isostere | Potency (IC50, nM) |

| 1 | Phenylurea (Parent) | 7.5 |

| 12 | 1,3,4-Oxadiazole | 28 |

| 20 | 1,2,4-Oxadiazole | >10000 |

| 21 | 1,2,4-Oxadiazole | 1300 |

| 22 | 1,3,4-Thiadiazole (B1197879) | 28 |

| 24 | Isoxazole | 19 |

| 25 | Isoxazole | 1200 |

| 26 | Pyrazole | 2700 |

| 27 | Methylpyrazole | 4000 |

| Data derived from a study on FPR2 agonists and adapted from reference nih.gov. |

Advanced Synthetic Techniques Applicable to this compound Synthesis

The synthesis of urea derivatives has evolved significantly, moving beyond traditional methods to embrace more efficient, safer, and environmentally benign strategies. These advanced techniques could be readily applied to the synthesis of this compound and its analogs.

Traditional synthesis often relied on the use of highly toxic phosgene (B1210022) or its equivalents to react with amines. nih.gov To circumvent these hazards, safer phosgene substitutes have been widely adopted. N,N'-Carbonyldiimidazole (CDI) is a popular crystalline solid reagent that serves as an effective and less toxic alternative for preparing ureas. nih.gov

Catalytic approaches represent a major advancement in urea synthesis.

Oxidative Carbonylation : This method utilizes carbon monoxide as a phosgene alternative. Various transition metals, including palladium, cobalt, nickel, and ruthenium, have been employed to catalyze the oxidative carbonylation of amines to ureas. nih.gov

Dehydrogenative Coupling : A greener approach involves the catalytic dehydrogenative coupling of amines with methanol, catalyzed by pincer complexes of earth-abundant metals like manganese. This process is highly atom-economic, producing only hydrogen gas as a byproduct. acs.org Ruthenium complexes have also been used for the dehydrogenative coupling of N,N-dimethylformamide (DMF) and amines. acs.org

Catalysis with CO2 : The use of carbon dioxide as a C1 building block is a highly attractive, sustainable strategy. Metal-free methods have been developed to synthesize ureas from CO2 and amines at atmospheric pressure and room temperature. organic-chemistry.org

Catalytic Synthesis from Ammonium Carbamate : Researchers have shown that copper(II) complexes can catalyze the formation of urea from ammonium carbamate, an intermediate in the industrial urea process, under milder conditions than the catalyst-free industrial method. acs.org

Electrocatalytic Synthesis : A frontier in urea production is the electrocatalytic synthesis from CO2 and nitrogen-containing compounds. mdpi.com This method offers an energy-efficient and environmentally friendly alternative to traditional thermal catalytic processes. mdpi.com

Metal-free synthetic routes have also gained prominence. The use of hypervalent iodine reagents, such as diacetoxyiodobenzene (B1259982) (PhI(OAc)2), facilitates the coupling of amides and amines to form unsymmetrical ureas under mild conditions, avoiding the need for metal catalysts. mdpi.com Another innovative metal-free method involves the Hofmann rearrangement of a primary amide in the presence of an ammonia (B1221849) source, generating an isocyanate intermediate in situ that reacts to form the N-substituted urea. organic-chemistry.org

These advanced methodologies offer a diverse toolkit for the synthesis of this compound and its derivatives, providing pathways that are not only efficient but also align with the principles of green chemistry.

Biological Activity Profiles and Preclinical Efficacy Studies of 3 5 Nitro 1,3 Thiazol 2 Yl 1 Phenylurea and Its Derivatives

Investigations into Anticancer Activities

The 2-aminothiazole (B372263) framework, particularly when substituted with a nitro group, is recognized as a promising scaffold in the development of new anticancer agents. nih.gov This structural motif is a component of clinically used drugs and continues to be a focal point for designing novel therapeutic candidates. nih.gov Research into hybrid molecules that pair the 5-nitrothiazole (B1205993) ring with other pharmacologically active structures, such as quinazolinone, has been pursued to enhance binding affinity and selectivity for cancer-related targets like EGFR kinase. ajchem-a.comnih.gov

In Vitro Cytotoxicity Assessments against Cancer Cell Lines

Derivatives built from a 2-amino, 5-nitrothiazole core have demonstrated significant cytotoxic effects against various human cancer cell lines. One derivative, (5E)-5-(4-{(E)-[(5-nitro-1,3-thiazol-2-yl)imino]methyl}benzylidene)imidazolidine-2,4-dione, exhibited a statistically significant cytotoxic effect against the MDA-MB-231 breast cancer cell line at a concentration of 100 µM/L after 72 hours of incubation. cttjournal.com Other 2-aminothiazole derivatives have shown potent activity, with one compound registering an IC₅₀ value of 1.6 ± 0.8 µM against HeLa cells. nih.gov The conjugation of thiazole (B1198619) with quinazolinone has also yielded hybrids with notable cytotoxic effects against prostate (PC-3), breast (MCF-7), and colon (HT-29) cancer cell lines. nih.gov

Table 1: In Vitro Cytotoxicity of 5-Nitrothiazole Derivatives against Human Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Compound Class | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 2-Amino-5-nitrothiazole (B118965) Derivative | MDA-MB-231 | Cytotoxicity | Significant at 100 µM/L | cttjournal.com |

| 2-Aminothiazole Derivative | HeLa | IC₅₀ | 1.6 ± 0.8 µM | nih.gov |

| Quinazolinone-Thiazole Hybrid | PC-3 | Cytotoxicity | High | nih.gov |

| Quinazolinone-Thiazole Hybrid | MCF-7 | Cytotoxicity | High | nih.gov |

| Quinazolinone-Thiazole Hybrid | HT-29 | Cytotoxicity | High | nih.gov |

Cellular Proliferation Inhibition Studies

The antiproliferative activity of this class of compounds is a key aspect of their anticancer potential. Studies have shown that derivatives of 2-amino, 5-nitrothiazole can effectively inhibit the growth of cancer cells. cttjournal.com For example, compounds from this family have been shown to inhibit the proliferation of MDA-MB-231 breast cancer cells. cttjournal.com Broader reviews of 2-aminothiazole derivatives confirm their potent and selective antiproliferative activities against a wide spectrum of human cancer cell lines, including those of leukemia, lung, and colon cancer. nih.gov

Induction of Apoptosis and Cell Cycle Modulation

Investigations into the mechanism of action have revealed that certain 2-aminothiazole derivatives can induce apoptosis and modulate the cell cycle in cancer cells. One such derivative, known as TH-39, was found to inhibit cell proliferation by inducing G0/G1 cell cycle arrest and promoting apoptosis in K562 chronic myeloid leukemia cells. nih.gov The induction of apoptosis was linked to the activation of caspase-3, a key executioner enzyme in the apoptotic pathway. nih.gov Other related thiazole compounds have also been reported to arrest the cell cycle, with some causing a halt in the G2/M phase. nih.gov

Exploration of Antimicrobial Potencies

The 5-nitrothiazole moiety is a critical pharmacophore responsible for significant antimicrobial activity. nih.gov Its derivatives have been identified as a class of chemical agents with pronounced antibacterial effects, often operating through a bactericidal mode of action. nih.gov

Antibacterial Spectrum and Efficacy

Derivatives of 5-nitrothiazole exhibit a broad spectrum of antibacterial activity. They are particularly unique in their potent efficacy against anaerobic bacteria, with minimum inhibitory concentrations (MICs) that are often lower than those of common antibiotics. nih.gov A specific derivative, N-(5-nitrothiazol-2-yl)-3-oxopyrazolidine-4-carboxamide (RW18), displayed potent, bactericidal activity against multiple clinical isolates of Clostridioides difficile, a Gram-positive anaerobic bacterium. sciforum.net The MIC values for this compound ranged from 0.125 to 1 µg/mL. sciforum.net Furthermore, analogues based on the 2-amino-5-nitrothiazole structure have shown notable activity against other pathogenic bacteria, including Helicobacter pylori and Campylobacter jejuni. nih.gov

Table 2: Antibacterial Efficacy of 5-Nitrothiazole Derivatives This table is interactive. You can sort and filter the data.

| Compound/Class | Target Organism | Activity Metric | Value (µg/mL) | Reference |

|---|---|---|---|---|

| Nitrothiazole Derivatives | Anaerobic Bacteria | MIC | Extremely Low | nih.gov |

| RW18 | Clostridioides difficile | MIC | 0.125 - 1 | sciforum.net |

| RW18 | Clostridioides difficile | MBC | 0.25 - 1 | sciforum.net |

| 2-Amino-5-nitrothiazole Analogues | Helicobacter pylori | MIC | Noteworthy Activity | nih.gov |

| 2-Amino-5-nitrothiazole Analogues | Campylobacter jejuni | MIC | Noteworthy Activity | nih.gov |

Antituberculosis Activity

The search for new antituberculosis agents has led to the investigation of various nitro-aromatic compounds, including those with a thiazole or urea (B33335) structural core. nih.govnih.gov Analogues of 2-amino-5-nitrothiazole have been reported to possess activity against Mycobacterium tuberculosis. nih.gov The broader class of nitrothiazolide derivatives has been shown to inhibit the growth of both drug-susceptible and multi-drug resistant (MDR) strains of M. tuberculosis with MICs ranging from 1 to 4 µg/ml. This suggests that the nitrothiazole scaffold is a promising starting point for the development of new treatments for tuberculosis.

Antileishmanial Activity

The search for novel antileishmanial agents is a significant area of medicinal chemistry research, driven by the need for safer and more effective treatments. While direct studies on the antileishmanial activity of 3-(5-nitro-1,3-thiazol-2-yl)-1-phenylurea are not extensively documented, research into structurally related compounds containing the 5-nitro-heterocyclic motif suggests potential efficacy.

Derivatives of 5-nitrofurans and 5-nitroindazoles have demonstrated notable in vitro activity against Leishmania species. researchgate.netnih.gov For instance, a series of (1,3,4-thiadiazol-2-ylthio)acetamides derived from 5-nitrofuran were synthesized and evaluated against Leishmania major promastigotes, with several compounds showing better activity than the standard drug Glucantime. researchgate.net The most potent of these, N-(3,4-dimethoxyphenethyl)-2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylthio) acetamide (B32628) and 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylthio)-N-propylacetamide, exhibited IC50 values under 20 µM. researchgate.net Similarly, 5-nitroindazole (B105863) derivatives have been tested against Leishmania amazonensis, with some compounds showing inhibitory concentrations in the sub-micromolar range against amastigotes. nih.gov

Furthermore, research on 2-(nitroaryl)-5-substituted-1,3,4-thiadiazole derivatives has shown that these compounds can exhibit significant antiprotozoal activities. mdpi.com One such derivative demonstrated noteworthy in vitro activity against L. donovani. mdpi.com These findings collectively underscore the importance of the 5-nitro group in conferring antileishmanial properties, suggesting that this compound could be a candidate for future investigation in this area.

Table 1: Antileishmanial Activity of Related 5-Nitro-Heterocyclic Derivatives

| Compound Class | Target Species | Potency (IC50) | Reference |

| (1,3,4-Thiadiazol-2-ylthio)acetamides | Leishmania major | < 20 µM | researchgate.net |

| 5-Nitroindazole Derivatives | Leishmania amazonensis | ~0.46 µM | nih.gov |

| 2-(Nitroaryl)-1,3,4-Thiadiazoles | Leishmania donovani | Submicromolar | mdpi.com |

Antitrichomonal Activity

Infections caused by Trichomonas vaginalis remain a global health concern, and the emergence of drug resistance necessitates the development of new therapeutic agents. The 5-nitroimidazole drugs, such as metronidazole (B1676534), are the current standard of care, highlighting the potential of other nitro-containing compounds as antitrichomonal agents.

Research into asymmetrically substituted ureas has shown that these compounds can exhibit significant in vivo antiparasitic effects against Trichomonas vaginalis and Tritrichomonas foetus. nih.gov In these studies, some urea derivatives displayed efficacy only slightly lower than the reference drug tinidazole. nih.gov This suggests that the urea functional group can serve as a scaffold for potent antitrichomonal compounds.

Furthermore, studies on phenylthiazolylbenzene sulfonamides have revealed that the presence of a nitro group is essential for their trichomonicidal activity. scielo.org.mx Several of these derivatives showed higher in vitro activity than metronidazole (IC50 = 0.93 µM). scielo.org.mx Given that this compound contains both a nitro group and a urea moiety, it represents a promising candidate for antitrichomonal activity.

Table 2: Antitrichomonal Activity of Related Compounds

| Compound Class | Target Species | Key Findings | Reference |

| Asymmetrically Substituted Ureas | T. vaginalis, T. foetus | In vivo efficacy comparable to tinidazole | nih.gov |

| Phenylthiazolylbenzene Sulfonamides | T. vaginalis | Four derivatives more potent than metronidazole (IC50 = 0.93 µM) | scielo.org.mx |

Antiviral Activities, with a focus on HIV-1 Replication Inhibition

The development of novel anti-HIV agents that can overcome drug resistance is a critical goal in antiviral research. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a key component of highly active antiretroviral therapy (HAART). nih.gov

While direct studies on this compound are limited, research on closely related 5-nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives has shown promising results. nih.govnih.gov A series of these compounds were synthesized and found to inhibit HIV-1 replication in the low micromolar range. nih.govnih.gov Mechanism of action studies indicated that these compounds could block HIV-1 integrase, and some also showed dual inhibitory activity against reverse transcriptase. nih.govnih.gov

The most promising compounds from this series, including 1a, 3a, 10a, and 9b, were able to block HIV-1 replication with EC50 values below 20 µM. nih.gov This suggests that the 5-nitro-thiazole scaffold is a viable starting point for the development of new anti-HIV-1 agents.

Table 3: HIV-1 Replication Inhibition by 5-Nitro-Thiazole Derivatives

| Compound | EC50 (µM) | Target | Reference |

| 1a | < 20 | HIV-1 Integrase/RT | nih.gov |

| 3a | < 20 | HIV-1 Integrase/RT | nih.gov |

| 10a | < 20 | HIV-1 Integrase/RT | nih.gov |

| 9b | < 20 | HIV-1 Integrase/RT | nih.gov |

Enzyme Inhibition Studies

Glycogen (B147801) Synthase Kinase-3 Beta (GSK-3β) Inhibition by Analogs

Glycogen synthase kinase-3 beta (GSK-3β) is a serine/threonine kinase implicated in various cellular processes, and its dysregulation is linked to several diseases, including cancer and neurodegenerative disorders. A known selective inhibitor of GSK3β is N-(4-methoxybenzyl)-N′-(5-nitro-1,3-thiazol-2-yl) urea (AR-AO-14418), which is a close analog of the subject compound. nih.gov This demonstrates that the 5-nitro-thiazolyl urea scaffold is a key pharmacophore for GSK-3β inhibition.

In addition to direct analogs, other thiazole-containing compounds have been identified as GSK-3β inhibitors. For example, a thiazolidin-4-one analog, (E)-2-((3,4-dimethylphenyl)imino)-5-(3-methoxy-4-(naphthalen-2-ylmethoxy)benzyl)thiazolidin-4-one, emerged from a virtual screening as a selective GSK-3β inhibitor. nih.gov This compound showed more than 10-fold selectivity for GSK-3β over other disease-relevant kinases. nih.gov

Table 4: GSK-3β Inhibition by Thiazole Analogs

| Compound | Type | Activity | Reference |

| AR-AO-14418 | 5-Nitro-thiazolyl urea | Selective GSK-3β inhibitor | nih.gov |

| Thiazolidin-4-one analog | Thiazolidinone | Selective GSK-3β inhibitor (>10-fold selectivity) | nih.gov |

Receptor Tyrosine Kinase (e.g., VEGFR-2, EGFR, HER2) Inhibition

Receptor tyrosine kinases (RTKs) such as VEGFR-2, EGFR, and HER2 are crucial mediators of cell signaling pathways that control cell growth, proliferation, and angiogenesis. Their dysregulation is a hallmark of many cancers, making them important therapeutic targets.

Several studies have highlighted the potential of thiazole-containing compounds as inhibitors of these kinases. A series of new thiazole and imidazo[2,1-b]thiazole (B1210989) derivatives were synthesized and evaluated for their anticancer activity, with some compounds demonstrating potent dual inhibition of EGFR and HER2. nih.gov For example, compounds 39 and 43 from this study showed IC50 values of 0.153 µM and 0.122 µM against EGFR, and 0.108 µM and 0.078 µM against HER2, respectively. nih.gov

In the context of VEGFR-2 inhibition, novel nicotinamide–thiadiazol hybrids have been developed as potent inhibitors. nih.gov One compound, 7a, exhibited a VEGFR-2 inhibition IC50 of 0.095 µM, comparable to the multi-kinase inhibitor sorafenib. nih.gov These findings suggest that the thiazole and related heterocyclic scaffolds are promising for the development of RTK inhibitors.

Table 5: Receptor Tyrosine Kinase Inhibition by Thiazole Derivatives

| Compound | Target Kinase | IC50 (µM) | Reference |

| Compound 39 | EGFR / HER2 | 0.153 / 0.108 | nih.gov |

| Compound 43 | EGFR / HER2 | 0.122 / 0.078 | nih.gov |

| Compound 7a | VEGFR-2 | 0.095 | nih.gov |

RAF Kinase Inhibition by Related Urea Derivatives

The RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation, often through mutations in BRAF, is a key driver in many cancers. The urea moiety is a common feature in many RAF kinase inhibitors, most notably sorafenib.

Research into thiazole-containing compounds has led to the discovery of potent RAF inhibitors. Novel thiazole derivatives with a phenyl sulfonyl moiety were designed as BRAFV600E inhibitors, with some compounds showing superior activity to the approved drug dabrafenib. nih.gov Compounds 7b and 13a from this series had IC50 values of 36.3 nM and 23.1 nM, respectively, against BRAFV600E. nih.gov

Furthermore, a series of thiazolyl-urea derivatives were designed as potential dual C-RAF/FLT3 inhibitors, demonstrating that the combination of a thiazole ring and a urea linker is a viable strategy for targeting RAF kinases. researchgate.net New imidazo[2,1-b]thiazole derivatives have also been identified as potent pan-RAF inhibitors, with compound 38a from the study showing significant in vivo activity against melanoma. napier.ac.uk

Table 6: RAF Kinase Inhibition by Thiazole Derivatives

| Compound | Target Kinase | IC50 (nM) | Reference |

| Compound 7b | BRAFV600E | 36.3 | nih.gov |

| Compound 13a | BRAFV600E | 23.1 | nih.gov |

| Compound 38a | Pan-RAF | Not specified | napier.ac.uk |

Bacterial Topoisomerase II and DNA Gyrase Inhibition by Related Compounds

Bacterial DNA gyrase, a type IIA DNA topoisomerase, is an essential enzyme for bacterial survival, making it a validated and valuable target for the development of new antibiotics. nih.gov Its primary function involves introducing negative supercoils into DNA, a process crucial for DNA replication and transcription. The inhibition of this enzyme disrupts these vital cellular processes, leading to bacterial cell death. nih.gov

While direct studies on this compound are not extensively detailed in the available literature, research into related structural motifs provides insight into their potential as DNA gyrase inhibitors. For instance, compounds containing a thiazole ring, a core component of the subject compound, have been investigated for their interaction with various enzymes, including kinases, which share some structural similarities with the ATPase domain of DNA gyrase. rsc.orgacs.org

The mechanism of many DNA gyrase inhibitors involves competitive inhibition of the enzyme's ATPase activity. nih.gov For example, the antibiotic novobiocin (B609625) functions as a competitive inhibitor of the ATPase activity of bacterial DNA gyrase. nih.gov Research on other classes of compounds, such as gallate derivatives, has shown that they can act as ATP competitive inhibitors of DNA gyrase. nih.gov Modeling studies of these derivatives suggest that certain molecular features can fill a cavity of the gyrase B subunit near the ATP binding site, effectively blocking ATP from binding. nih.gov This mechanism of action, targeting the ATPase domain, is a common strategy for developing novel antibacterial agents.

Other Notable Biological Activities in Related Scaffolds

Anticonvulsant Activity for Thiadiazole Derivatives

The 1,3,4-thiadiazole (B1197879) nucleus, a related heterocyclic scaffold, is a versatile pharmacophore that has been the focus of extensive research in medicinal chemistry for developing new anticonvulsant agents. nih.govresearchgate.net The continuing need for new antiepileptic drugs with improved efficacy and fewer side effects drives the investigation of various thiadiazole derivatives. nih.govsphinxsai.com

Numerous studies have demonstrated the anticonvulsant potential of 1,3,4-thiadiazole derivatives in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests. nih.gov Structure-activity relationship (SAR) studies have revealed that specific substitutions on the thiadiazole ring system significantly influence anticonvulsant activity. For instance, the presence of chloro and nitro groups has been associated with potent anticonvulsant effects. frontiersin.orgnih.gov Similarly, substitutions on a connected phenylurea ring, such as a bromo group, have been shown to be favorable for activity. frontiersin.org In one study, a compound featuring a 4-chlorophenyl group attached to a triazolo-thiadiazole core emerged as a particularly promising candidate. nih.gov

Table 1: Anticonvulsant Activity of Selected Thiadiazole Derivatives

| Compound Class | Key Structural Features | Preclinical Model | Notable Results | Citation |

|---|---|---|---|---|

| 3-aryl amino/amino-4-aryl-5-imino-Δ2-1,2,4-thiadiazole | Varied aryl substitutions | MES, scPTZ | All tested compounds showed protection in the MES test. | nih.gov |

| 2,5-disubstituted-1,3,4-thiadiazole | Bromo substituted benzamide (B126) moiety | PTZ | Showed significant protection against PTZ-induced convulsions. | sphinxsai.com |

| 5-aryl-1,3,4-thiadiazole | Amino-substituted derivatives | PTZ | Amino-substituted compound showed anticonvulsant activity. | frontiersin.orgnih.gov |

| 1,3,4-thiadiazole derivatives | N-(4-chlorophenyl)-N5-[5,6-dichlorobenzo(d)thiazol-2-yl] | MES | Showed 100% protection at 30 mg/kg. | frontiersin.orgnih.gov |

Modulation of Protein Aggregation

The modulation of protein self-assembly and aggregation is a significant therapeutic strategy for various diseases. nih.govnih.gov Small molecules that can either inhibit or accelerate this process are of great interest. nih.gov While specific research on this compound in this context is limited, the broader thiazole scaffold is known to be a versatile framework in bioactive compounds. rsc.org Thiazole derivatives have a high potential to interact with various proteins due to their specific structural features. rsc.org

For example, certain thiazole derivatives have been investigated as inhibitors of protein kinases, which are crucial in cellular signaling. rsc.org The ability of these scaffolds to fit into specific binding pockets, such as the hydrophobic cavity in the Fyn kinase, highlights their potential for targeted protein interaction. acs.org Furthermore, the aggregation of proteins like amyloid-β is a key pathological feature of Alzheimer's disease, and developing modulators for this process is an active area of research. nih.gov Molecules have been designed to have a dual "acceleration-inhibition" effect, where they first promote the formation of intermediate species and then inhibit the final fibril formation. nih.gov This modulation strategy offers a potential pathway for designing new therapeutic agents that can reduce the cytotoxicity of protein aggregates. nih.gov

Mechanistic Investigations of Action Cellular and Molecular for 3 5 Nitro 1,3 Thiazol 2 Yl 1 Phenylurea

Elucidation of Molecular Targets and Binding Interactions

The initial step in understanding the pharmacological profile of 3-(5-nitro-1,3-thiazol-2-yl)-1-phenylurea involves the identification of its specific molecular partners within a biological system. This includes characterizing its binding to receptors and its interaction with enzyme active sites.

Characterization of Specific Receptor Binding

Current research has not definitively characterized specific receptor binding for this compound itself.

Analysis of Enzyme Active Site Interactions

Detailed analyses of the interactions between this compound and specific enzyme active sites are not yet extensively documented in publicly available research.

Cellular Signaling Pathway Modulation

A key area of investigation is how this compound may modulate intracellular signaling cascades, which are crucial for a variety of cellular processes.

Impact on MAPK Pathway Regulation

The effect of this compound on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a subject of ongoing investigation.

Interference with PI3K/Akt Signaling Pathways

The potential for this compound to interfere with the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway has not been fully elucidated.

Potential Interactions with Neurotransmitter Receptors (e.g., GABA receptors for related compounds)

While direct evidence for this compound is still emerging, the broader class of nitroaromatic compounds has been studied in the context of neurotransmitter receptors. For related compounds, interactions with gamma-aminobutyric acid (GABA) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system, have been noted.

GABA-A receptors are ligand-gated ion channels that are targets for various therapeutic agents. nih.gov These receptors are typically pentameric structures composed of different subunits. nih.gov The specific subunit composition of a GABA-A receptor determines its pharmacological properties. nih.gov For instance, the presence of different α subunits (α1, α2, α3, α5) influences the binding of benzodiazepines. nih.gov Compounds can act as allosteric modulators, enhancing the effect of GABA, or in some cases, directly activating the receptor. nih.gov The development of drugs that selectively target specific GABA-A receptor subtypes is an area of active research, aiming to achieve more precise therapeutic effects with fewer side effects. nih.govnih.gov

Deciphering Multi-Target Mechanisms of Action

The therapeutic potential of this compound appears to stem from its ability to engage multiple cellular targets simultaneously. This polypharmacological profile is a key area of research, as it may offer advantages in treating complex diseases with multifactorial pathologies. While research is ongoing, preliminary studies on structurally related compounds provide a framework for understanding its potential multi-target engagement.

For instance, derivatives of phenylurea and nitothiazole have demonstrated inhibitory activity against a range of enzymes and cellular processes. Research on analogous compounds, such as those with substituted phenyl or thiazole (B1198619) rings, has highlighted the potential for this chemical scaffold to interact with kinases, viral enzymes, and proteins involved in cell signaling pathways.

One area of significant interest is the potential for this compound and its analogs to act as kinase inhibitors. For example, the structurally related compound N-(4-methoxybenzyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea (AR-A014418) is a known inhibitor of Glycogen (B147801) Synthase Kinase 3β (GSK-3β). nih.govnih.gov This suggests that the core 5-nitro-1,3-thiazol-2-yl-urea scaffold may serve as a pharmacophore for kinase inhibition.

Furthermore, other related scaffolds have shown activity against viral enzymes. Derivatives of 5-nitro-thiazole linked to different heterocyclic systems have been investigated as inhibitors of HIV-1 reverse transcriptase and integrase. nih.govaablocks.com These findings suggest that the 5-nitro-1,3-thiazolyl moiety could contribute to antiviral activity by targeting key viral proteins.

The table below summarizes the observed activities of structurally similar compounds, providing a basis for the hypothesized multi-target profile of this compound.

| Compound Class | Potential Target(s) | Observed Activity |

| Phenylurea derivatives | Protein kinases | Inhibition of cell signaling pathways |

| Nitrothiazole derivatives | Viral enzymes (e.g., HIV-1 RT, Integrase) | Antiviral effects |

| Substituted 1-(benzo[d]thiazol-2-yl)-3-phenylurea | PDZ domains (e.g., MDA-9/Syntenin-1) | Anti-invasive activity in cancer cells nih.gov |

This table is illustrative and based on findings from structurally related compounds. The specific targets of this compound are subject to ongoing investigation.

Molecular Basis of Selectivity and Efficacy

The selectivity and efficacy of this compound are intrinsically linked to its three-dimensional structure and its ability to form specific interactions within the binding pockets of its target proteins. The precise molecular interactions that govern its activity are a subject of active research, with computational modeling and structural biology playing crucial roles in elucidating these mechanisms.

Key structural features that are thought to contribute to its biological activity include:

The Phenylurea Moiety: The urea (B33335) linkage provides a rigid scaffold that can participate in hydrogen bonding interactions with protein backbones. The phenyl ring can engage in hydrophobic and π-stacking interactions, contributing to binding affinity and selectivity.

The 5-Nitro-1,3-Thiazole Ring: The thiazole ring is a common feature in many biologically active compounds. The nitro group is a strong electron-withdrawing group that can influence the electronic properties of the entire molecule, potentially enhancing its interaction with target proteins through electrostatic interactions or by acting as a hydrogen bond acceptor.

Studies on related compounds have provided insights into the molecular determinants of selectivity. For example, in the case of the GSK-3β inhibitor AR-A014418, the orientation of the benzyl (B1604629) ring relative to the kinase binding pocket was found to be a critical factor for its inhibitory activity. nih.gov This highlights the importance of the substitution pattern on the phenyl ring in dictating target selectivity.

The table below outlines the key structural motifs of this compound and their hypothesized contributions to its bioactivity.

| Structural Motif | Potential Role in Selectivity and Efficacy | Supporting Evidence from Related Compounds |

| Phenyl Ring | Hydrophobic and π-stacking interactions with target protein residues. | Substitutions on the phenyl ring of related compounds significantly alter their biological activity and target profile. |

| Urea Linker | Acts as a hydrogen bond donor and acceptor, forming key interactions with the protein backbone. | The urea moiety is a common feature in many kinase inhibitors and other biologically active molecules. |

| 5-Nitro Group | Electron-withdrawing nature influences molecular electronics and can act as a hydrogen bond acceptor. | The presence and position of nitro groups are often critical for the activity of nitroaromatic compounds. |

| Thiazole Ring | Provides a rigid heterocyclic core and can participate in various non-covalent interactions. | The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. |

This table presents a hypothesized structure-activity relationship based on the analysis of this compound and related compounds.

Structure Activity Relationship Sar Studies of 3 5 Nitro 1,3 Thiazol 2 Yl 1 Phenylurea and Its Analogs

Influence of Substituents on the Phenyl Moiety on Biological Potency

The phenyl ring of 3-(5-nitro-1,3-thiazol-2-yl)-1-phenylurea offers a versatile platform for structural modification. The nature, position, and number of substituents on this aromatic ring can profoundly impact the compound's biological activity through a combination of electronic, steric, and lipophilic effects.

Electronic Effects and Steric Factors

The electronic properties of substituents on the phenyl ring, whether electron-donating or electron-withdrawing, can significantly modulate the biological activity of the entire molecule. nih.gov These effects can influence the binding affinity of the compound to its biological target, as well as its metabolic stability.

Research on related benzothiazole (B30560)‒urea (B33335) hybrids has shown that the presence of electron-withdrawing groups on the phenyl ring can enhance antibacterial activity. nih.gov For instance, derivatives with fluoro or chloro substituents have demonstrated potent activity. researchgate.net In a series of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives, compounds with 2-fluoro, 4-chloro, and 2,6-difluoro substitutions on the phenyl ring exhibited significant anticancer activity. elsevierpure.com

Steric hindrance, introduced by bulky substituents on the phenyl ring, can also play a critical role. The position of the substituent is as important as its size. In some cases, steric bulk can lead to a decrease in activity by preventing the molecule from fitting into the binding site of the target enzyme or receptor. However, in other instances, it can enhance selectivity or reduce off-target effects.

| Compound | Substituent (R) on Phenyl Ring | Biological Activity (IC50 in µM) | Reference |

|---|---|---|---|

| Analog 1 | H | - | |

| Analog 2 | 2-F | 0.37 (HeLa cells) | elsevierpure.com |

| Analog 3 | 4-Cl | 0.73 (HeLa cells) | elsevierpure.com |

| Analog 4 | 2,6-diF | 0.95 (HeLa cells) | elsevierpure.com |

| Analog 5 | 3-CH3 | 48 (Calcium mobilization) | researchgate.net |

Lipophilicity and its Correlation with Activity

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. In the context of this compound analogs, there is often a correlation between lipophilicity and biological potency.

Studies on 5-nitro-2-aminothiazole-based amides have demonstrated a good correlation between the calculated logP (clogP) value and their antitrypanosomal and antileishmanial activity. elsevierpure.comnih.gov Generally, an increase in lipophilicity can lead to enhanced activity, likely due to improved cell membrane penetration, which is crucial for reaching intracellular targets. However, this relationship is not always linear, and excessive lipophilicity can lead to poor aqueous solubility, increased toxicity, and non-specific binding.

For instance, in a series of 5-nitro-2-aminothiazole-based amides, compounds with higher clogP values tended to show better activity against Trypanosoma cruzi. nih.gov This suggests that for these compounds, a certain degree of lipophilicity is necessary to effectively cross the parasite's cell membrane.

| Compound | Substituent | clogP | IC50 against T. cruzi (µM) | Reference |

|---|---|---|---|---|

| Amide 1 | Arylpiperazine | 3.5 - 4.5 | Active to Moderately Active | elsevierpure.comnih.gov |

| Amide 2 | Biphenyl | > 5.0 | Active | elsevierpure.comnih.gov |

| Amide 3 | Aryloxyphenyl | > 5.0 | Active | elsevierpure.comnih.gov |

Role of the Thiazole (B1198619) Ring in Pharmacological Activity

The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. mdpi.com In the context of the this compound structure, the thiazole ring, particularly with the nitro group at the 5-position, is fundamental to its biological activity.

The 5-nitrothiazole (B1205993) moiety is a well-established pharmacophore in antiparasitic agents. nih.gov The nitro group is often crucial for the mechanism of action, which can involve bioreductive activation by nitroreductase enzymes within the parasite, leading to the formation of cytotoxic radical species. This selective activation in the target organism contributes to the compound's therapeutic index.

The thiazole ring itself acts as a rigid linker, correctly positioning the nitro group and the urea moiety for interaction with the biological target. Its aromatic character and the presence of heteroatoms (nitrogen and sulfur) allow for various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can contribute to binding affinity.

Significance of the Urea Linkage for Bioactivity

The urea linkage (-NH-CO-NH-) is a key structural element in many biologically active compounds, acting as a versatile hydrogen bond donor and acceptor. nih.gov In the this compound scaffold, the urea moiety plays a crucial role in binding to target proteins.

The two N-H groups of the urea can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions are often critical for the high-affinity binding of the molecule to the active site of enzymes or receptors. The planarity and rigidity of the urea linker also help to maintain the optimal conformation of the molecule for biological activity.

The importance of the urea scaffold has been demonstrated in the development of inhibitors for various enzymes, including trypanosomal cysteine proteases. nih.gov The ability of the urea group to form specific hydrogen bonds with the protein backbone is a recurring theme in the SAR of these compounds.

Comparative SAR Analysis Across Different Nitroheterocyclic Urea Scaffolds

While the 5-nitrothiazole core is a potent pharmacophore, other nitroheterocyclic systems, such as nitroimidazoles and nitrofurans, are also prevalent in antimicrobial and antiparasitic drugs. Comparing the SAR of ureas derived from these different nitroheterocycles provides valuable insights into the role of the heterocyclic ring in determining biological activity and selectivity.

Nitroimidazole-based compounds, such as benznidazole (B1666585), are used in the treatment of Chagas disease. SAR studies of 1,2,3-triazole analogues of benznidazole have shown that the position and electronic nature of substituents on the phenyl ring significantly affect antitrypanosomal activity. nih.gov For instance, compounds with electron-withdrawing groups at the 3-position and electron-donating groups at the 4-position of the phenyl ring exhibited enhanced activity. nih.gov

Nitrofuran-containing compounds also have a long history as antimicrobial agents. The SAR of nitrofuran derivatives often highlights the importance of the nitro group for activity, similar to nitrothiazoles and nitroimidazoles.

A comparative analysis suggests that while the nitro group is a common feature responsible for the general mechanism of action (bioreductive activation), the nature of the heterocyclic ring (thiazole, imidazole, furan) influences the compound's physicochemical properties, metabolic stability, and target selectivity. For example, the different electronic distribution and steric bulk of these rings can lead to variations in their interaction with the active site of nitroreductases and other target proteins, ultimately affecting their potency and spectrum of activity.

| Scaffold | Example Compound | Substituent Pattern on Phenyl Ring | IC50 against T. cruzi (µM) | Reference |

|---|---|---|---|---|

| 5-Nitrothiazole Amide | Amide Analog | Arylpiperazine | Active to Moderately Active | elsevierpure.comnih.gov |

| 2-Nitroimidazole Triazole | Benznidazole Analog (8o) | 3,4-di-OCH3 | 0.65 | nih.gov |

| 2-Nitroimidazole Triazole | Benznidazole Analog (8v) | 3-NO2, 4-CH3 | 1.2 | nih.gov |

| Aryl Urea | Compound D16 | 3'-trifluoromethylphenyl | 3.1 | nih.gov |

Computational Chemistry and Molecular Modeling Applications for 3 5 Nitro 1,3 Thiazol 2 Yl 1 Phenylurea

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. This method is crucial for understanding the structural basis of inhibition and guiding the design of more potent and selective inhibitors. Given its lineage, the logical target for docking studies of 3-(5-nitro-1,3-thiazol-2-yl)-1-phenylurea is GSK-3β. researchgate.netnih.gov

Analysis of the binding mode elucidates the specific interactions between the ligand and the amino acid residues within the protein's active site. For phenylurea-based inhibitors, these interactions typically involve a combination of hydrogen bonds and hydrophobic contacts. nih.gov

In the context of GSK-3β, the urea (B33335) moiety is critical for forming key hydrogen bonds with the protein's hinge region. The docked pose would reveal how the phenyl and nitro-thiazole groups position themselves within the binding pocket. The nitro group, being strongly electron-withdrawing, can participate in electrostatic or dipole-dipole interactions, while the phenyl and thiazole (B1198619) rings engage in hydrophobic and π-stacking interactions with nonpolar residues. nih.govnih.gov For instance, studies on similar inhibitors show that the carbonyl oxygen of the urea group and the nitrogen atoms of the heterocyclic ring are common hydrogen bond acceptors, interacting with backbone amides of residues like Valine or Alanine and side chains of residues like Serine or Threonine. nih.govnih.gov

Table 1: Potential Intermolecular Interactions for this compound with GSK-3β This table is a hypothetical representation based on common interactions for this class of inhibitors.

| Functional Group of Ligand | Type of Interaction | Potential Interacting Residues in GSK-3β Active Site |

|---|---|---|

| Urea (C=O and N-H) | Hydrogen Bonding | Hinge Region Residues (e.g., Val, Ala) |

| Phenyl Ring | Hydrophobic, π-π Stacking | Phe, Leu, Ile |

| Nitro-Thiazole Ring | π-π Stacking, Dipole-Dipole | Tyr, Phe |

| Nitro Group (NO2) | Electrostatic, Hydrogen Bonding | Lys, Arg, Thr |

Molecular docking programs use scoring functions to estimate the binding affinity (often expressed as a binding energy in kcal/mol or as an inhibition constant, Ki) between the ligand and the protein. nih.gov A lower (more negative) binding energy suggests a more stable ligand-protein complex and, theoretically, a more potent inhibitor.

While specific binding affinity data for this compound is not publicly available, docking studies on related thiazolyl-urea compounds have shown binding affinities ranging from -22 to -27 kcal/mol for various protein targets. researchgate.net The primary goal of developing this compound was to explore whether its increased rigidity, compared to its benzyl (B1604629) analog, would alter the binding affinity for GSK-3β. researchgate.net Computational prediction of this affinity would be a critical step in its evaluation, helping to prioritize it for further biological testing. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.govnih.gov It provides fundamental insights that complement experimental findings and docking simulations.

DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are crucial for understanding a molecule's reactivity. nih.gov

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap: The energy difference between HOMO and LUMO is an indicator of the molecule's chemical stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. nih.gov

Table 2: Representative Frontier Orbital Energies for Related Nitroaromatic Compounds This table presents typical values from DFT studies on similar structures to illustrate the concept.

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Nitro-thiazole derivative | -6.5 to -7.5 | -3.0 to -4.0 | 3.0 to 4.0 |

| Nitro-phenyl derivative | -7.0 to -8.0 | -3.5 to -4.5 | 3.5 to 4.5 |

The Electrostatic Potential Surface (EPS) or Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule's surface. mdpi.com It is invaluable for identifying regions that are electron-rich (negative potential, typically colored red or orange) and electron-poor (positive potential, typically colored blue).

For this compound, an EPS analysis would likely show:

Negative Potential: Concentrated around the oxygen atoms of the nitro group and the urea carbonyl group, as well as the nitrogen atom of the thiazole ring. These are the primary sites for hydrogen bond acceptance. mdpi.com

Positive Potential: Located on the hydrogen atoms attached to the urea nitrogens (N-H groups), making them key hydrogen bond donors. mdpi.com

This map provides a visual guide to how the molecule will interact with the complementary electrostatic environment of a protein's binding site.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

The synthesis of this compound was specifically intended to create an analog with "reduced flexibility." researchgate.net MD simulations are the ideal tool to validate this concept. By running a simulation of the ligand bound to its target (e.g., GSK-3β), researchers can monitor:

Conformational Changes: How the ligand's shape and orientation fluctuate within the binding pocket. A more rigid compound would be expected to show smaller root-mean-square deviation (RMSD) values over the course of the simulation.

Interaction Stability: Whether the key hydrogen bonds and hydrophobic interactions identified in docking are maintained over time. nih.gov

Water Dynamics: The role of water molecules in mediating or disrupting ligand-protein interactions.

An MD simulation would provide a more realistic and robust assessment of the binding hypothesis, confirming whether the designed rigidity translates into a stable and favorable interaction with the target protein. youtube.com

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Pharmacokinetic Profiling

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. These models are built on data from large sets of experimentally characterized molecules and can predict a range of parameters that are crucial for a drug's efficacy and safety.

For a molecule like this compound, a typical in silico ADME screen would evaluate several key descriptors. These often include predictions based on "Lipinski's Rule of Five," which suggests that poor absorption or permeation is more likely when a compound has a molecular weight greater than 500, a logP (a measure of lipophilicity) greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. researchgate.netnih.gov Studies on various heterocyclic compounds, including thiourea (B124793) derivatives, routinely employ these calculations to triage potential drug candidates. researchgate.net

The pharmacokinetic profile of derivatives of melatonin, for instance, was assessed using SwissADME software, which predicted that the derivatives met the criteria for good oral bioavailability. nih.gov Similar software could be used to generate a theoretical ADME profile for this compound. The predicted parameters would offer insights into its likely gastrointestinal absorption, ability to cross the blood-brain barrier, and potential for being a substrate for efflux pumps like P-glycoprotein. nih.gov

A hypothetical in silico ADME profile for this compound, based on its structural motifs, might look like the data presented in the interactive table below. It is important to note that this data is illustrative and would require generation using specialized predictive software.

| ADME Parameter | Predicted Value/Commentary | Importance in Drug Discovery |

|---|---|---|

| Molecular Weight | Approx. 278 g/mol | Influences diffusion and absorption; generally lower is better. |

| LogP | Moderately lipophilic | Affects solubility, absorption, and membrane permeability. |

| Hydrogen Bond Donors | Likely 2 | Impacts solubility and binding to targets. |

| Hydrogen Bond Acceptors | Likely 5-6 | Affects solubility and binding. |

| Polar Surface Area (PSA) | Moderately high | Influences cell permeability. |

| Blood-Brain Barrier (BBB) Permeation | Prediction would be necessary | Crucial for CNS-acting drugs. nih.gov |

| CYP450 Inhibition | Prediction would be necessary | Indicates potential for drug-drug interactions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, which helps in designing more potent molecules. nih.gov

While a specific QSAR model for this compound is not available, the methodology has been successfully applied to structurally related classes of compounds. For example, 2D and 3D-QSAR studies have been conducted on 1,3-thiazine derivatives as inhibitors of the H1N1 influenza neuraminidase. nih.gov These studies use molecular descriptors to correlate with inhibitory activity, and the resulting models show good predictive power. nih.gov Similarly, QSAR models have been developed for 1,4-benzothiazine derivatives to predict their antifungal activity. eijppr.com

The development of a QSAR model for a series of analogs of this compound would involve the following steps:

Data Set Preparation : A series of structurally similar compounds with experimentally determined biological activity (e.g., IC50 values) would be compiled. This set would be divided into a training set to build the model and a test set to validate it. nih.gov

Descriptor Calculation : For each molecule, a wide range of molecular descriptors would be calculated. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). mdpi.comnih.gov

Model Building : Statistical methods such as Multiple Linear Regression (MLR) or more complex machine learning algorithms like Artificial Neural Networks (ANN) would be used to establish a correlation between the descriptors and the biological activity. nih.gov

Model Validation : The predictive ability of the model would be rigorously tested using the compounds in the test set. nih.gov

A hypothetical QSAR study on a series of phenylurea derivatives might yield a model that indicates that electron-withdrawing groups on the phenyl ring and specific steric properties of the heterocyclic moiety are crucial for activity. Such insights are invaluable for the rational design of new, more effective compounds. eijppr.com

The table below illustrates the types of descriptors that are commonly employed in QSAR studies and their relevance.

| Descriptor Type | Example Descriptor | Information Encoded |

|---|---|---|

| Constitutional (1D) | Molecular Weight | Size of the molecule. |

| Topological (2D) | Wiener Index | Molecular branching and compactness. |

| Geometrical (3D) | Molecular Surface Area | Shape and size in 3D space. |

| Quantum-Chemical | HOMO/LUMO energies | Electronic properties and reactivity. |

| Physicochemical | LogP | Lipophilicity and water solubility. |

Analytical and Spectroscopic Characterization Methods in 3 5 Nitro 1,3 Thiazol 2 Yl 1 Phenylurea Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-(5-nitro-1,3-thiazol-2-yl)-1-phenylurea, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, specific chemical shifts (δ) are expected for the protons on the phenyl ring, the urea (B33335) linkage (N-H), and the thiazole (B1198619) ring. The phenyl group protons typically appear as a complex multiplet in the aromatic region (approximately 7.0-7.6 ppm). The two urea protons (NH) are expected to appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration. The single proton on the 5-nitro-1,3-thiazole ring is anticipated to be significantly downfield-shifted due to the strong electron-withdrawing effects of the adjacent nitro group and the thiazole ring itself.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound would show characteristic signals for the carbonyl carbon of the urea group (typically in the 150-160 ppm range), carbons of the phenyl ring (118-140 ppm), and the carbons of the 5-nitro-1,3-thiazole ring. The carbon atom bearing the nitro group is expected to be significantly deshielded.

The following tables outline the anticipated chemical shifts based on data from structurally related compounds.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl H (ortho) | ~7.5 | Doublet (d) |

| Phenyl H (meta) | ~7.3 | Triplet (t) |

| Phenyl H (para) | ~7.1 | Triplet (t) |

| Thiazole H-4 | ~8.5 | Singlet (s) |

| Urea N-H (phenyl side) | 9.0 - 9.5 | Broad Singlet (br s) |

| Urea N-H (thiazole side) | 11.5 - 12.0 | Broad Singlet (br s) |

Note: Predicted values are based on general phenylurea and nitrothiazole derivatives in a DMSO-d₆ solvent. Actual values may vary.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Urea C=O | ~153 |

| Thiazole C-2 (C-N=) | ~168 |

| Thiazole C-4 | ~148 |

| Thiazole C-5 (C-NO₂) | ~135 |

| Phenyl C-1 (C-N) | ~139 |

| Phenyl C-2/C-6 | ~120 |

| Phenyl C-3/C-5 | ~129 |

| Phenyl C-4 | ~124 |

Note: Predicted values are based on analogous structures. Actual experimental values may differ.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of particular bonds within the molecule.

Key expected absorption bands include:

N-H Stretching: The urea N-H groups are expected to show stretching vibrations in the range of 3200-3400 cm⁻¹.

C-H Aromatic Stretching: The C-H bonds of the phenyl and thiazole rings will exhibit stretching vibrations typically above 3000 cm⁻¹.

C=O Stretching: The carbonyl group (C=O) of the urea linkage gives a strong, characteristic absorption band, typically between 1650 and 1700 cm⁻¹. researchgate.net

N-O Stretching (Nitro Group): The nitro group (NO₂) is characterized by two strong stretching vibrations: an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1300-1350 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the thiazole ring and the C=C bonds in the aromatic rings are expected in the 1400-1600 cm⁻¹ region. researchgate.net

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Urea) | Stretching | 3200 - 3400 | Medium-Strong |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |

| C=O (Urea) | Stretching | 1650 - 1700 | Strong |

| C=N / C=C (Ring) | Stretching | 1400 - 1600 | Medium-Strong |

| NO₂ (Nitro) | Asymmetric Stretch | 1500 - 1550 | Strong |

| NO₂ (Nitro) | Symmetric Stretch | 1300 - 1350 | Strong |

Note: These are typical ranges and can be influenced by the molecular environment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (C₁₀H₇N₅O₃S), the calculated exact mass of the molecular ion [M]⁺ is 277.0270 g/mol . High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, which in turn verifies the molecular formula.

The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule. Common fragmentation pathways for this compound under techniques like Electron Ionization (EI) would likely involve:

Cleavage of the urea bridge, leading to fragments corresponding to the phenyl isocyanate radical cation (m/z 119) and the 2-amino-5-nitrothiazole (B118965) radical cation (m/z 145) or their equivalents.

Loss of the nitro group (NO₂, 46 Da) or nitric oxide (NO, 30 Da).

Fragmentation of the phenyl ring (e.g., loss of C₂H₂, leading to a characteristic ion at m/z 77).

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z (mass-to-charge ratio) | Possible Fragment Identity | Formula |

|---|---|---|

| 277 | Molecular Ion [M]⁺ | [C₁₀H₇N₅O₃S]⁺ |

| 231 | [M - NO₂]⁺ | [C₁₀H₇N₄OS]⁺ |

| 145 | [5-nitro-1,3-thiazol-2-amine]⁺ | [C₃H₃N₃O₂S]⁺ |

| 119 | [Phenyl isocyanate]⁺ | [C₇H₅NO]⁺ |

| 93 | [Aniline]⁺ | [C₆H₇N]⁺ |

| 77 | [Phenyl cation]⁺ | [C₆H₅]⁺ |

Note: Relative abundances of fragments depend on the ionization method and energy.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the isolation of this compound from reaction mixtures and for the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of a reaction and for preliminary purity checks. The compound is spotted on a silica gel plate, which is then developed with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane). The position of the spot, identified by its retention factor (Rƒ), indicates the compound's polarity and can be used to distinguish it from starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used to determine the purity of the final compound with great accuracy. A reversed-phase column (e.g., C18) is typically used, with a mobile phase consisting of a mixture of solvents like acetonitrile and water. The compound's purity is determined by the area of its corresponding peak in the chromatogram relative to the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hybrid technique combines the separation capabilities of HPLC with the detection and identification power of mass spectrometry, allowing for the confirmation of the molecular weight of the compound corresponding to a specific peak in the chromatogram.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of the elements (Carbon, Hydrogen, Nitrogen, Sulfur) in the compound. This experimental data is compared against the theoretically calculated values based on the molecular formula (C₁₀H₇N₅O₃S) to confirm the empirical formula and support the compound's purity. For a newly synthesized compound, the experimentally determined percentages should agree with the calculated values, typically within a ±0.4% margin, to be considered evidence of purity. researchgate.net

Interactive Data Table: Theoretical Elemental Composition

| Element | Symbol | Atomic Mass | Count | Total Mass | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 120.11 | 43.32 |

| Hydrogen | H | 1.008 | 7 | 7.056 | 2.55 |

| Nitrogen | N | 14.007 | 5 | 70.035 | 25.26 |

| Oxygen | O | 15.999 | 3 | 47.997 | 17.32 |

| Sulfur | S | 32.06 | 1 | 32.06 | 11.56 |

| Total | | | | 277.258 | 100.00 |

Future Perspectives and Emerging Research Directions for 3 5 Nitro 1,3 Thiazol 2 Yl 1 Phenylurea

Rational Design of Novel 3-(5-nitro-1,3-thiazol-2-yl)-1-phenylurea Analogs with Enhanced Potency and Selectivity

The rational design of new chemical entities is the cornerstone of modern medicinal chemistry. For this compound, future design strategies will likely concentrate on systematic structural modifications to optimize its pharmacological profile. The goal is to create analogs with heightened potency against specific biological targets while minimizing off-target effects.

Research into related phenylurea and nitrothiazole derivatives has demonstrated that specific substitutions on both the phenyl and thiazole (B1198619) rings can significantly influence biological activity. For instance, in a series of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives, substitutions on the aryl ring were shown to be critical for antiproliferative activity. nih.gov The introduction of electron-withdrawing groups, such as trifluoromethyl, often leads to enhanced potency. nih.gov

Similarly, modifications of the core heterocyclic structure are a key area of exploration. Studies on related benzothiazole (B30560) urea (B33335) derivatives have shown that substitutions at various positions of the benzothiazole ring can modulate activity against targets like phosphatidylinositol-3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). mdpi.com The strategic placement of functional groups can improve binding affinity, solubility, and metabolic stability.

Future research will focus on creating a library of analogs by:

Modifying the Phenyl Ring: Introducing a variety of substituents (e.g., halogens, alkyl, alkoxy, trifluoromethyl groups) at different positions to probe the structure-activity relationship (SAR).

Altering the Thiazole Moiety: While the 5-nitro group is often crucial for the activity of nitroaromatic compounds, researchers may explore replacing it with other electron-withdrawing groups to modulate potency and reduce potential toxicity.

Varying the Urea Linker: The urea linker is a critical hydrogen-bonding motif. nih.gov Modifications, such as N-alkylation or replacement with a thiourea (B124793) or other bioisosteres, could fine-tune the compound's interaction with its target protein.

An example of such rational design can be seen in the development of inhibitors for glycogen (B147801) synthase kinase-3β (GSK-3β), where the derivative N-(4-methoxybenzyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea (AR-A014418) was identified as a selective inhibitor. nih.gov Further work explored replacing the benzyl (B1604629) group with a phenyl group to reduce flexibility and study the impact on binding affinity. nih.gov

Table 1: Examples of Structurally Related Phenylurea Analogs and Their Biological Activities

| Compound Series | Key Structural Features | Primary Biological Target/Activity | Reference |

|---|---|---|---|

| 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea (7i) | Diaryl urea with trifluoromethyl and chloro substitutions | Antiproliferative (A549, HCT-116, PC-3 cancer cell lines) | nih.gov |

| N-(4-methoxybenzyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea (AR-A014418) | N-benzyl substitution on the urea linker | Glycogen synthase kinase-3β (GSK-3β) inhibitor | nih.gov |

| 1-(5-((6-((3-morpholinopropyl) amino)pyrimidin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-(trifluoromethyl)phenyl)urea (7) | Phenylurea with a substituted pyrimidinylthio-thiadiazole core | Anti-Chronic Myeloid Leukemia (K562 cell line) via PI3K/Akt pathway | nih.gov |

| 5-Nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives | Indolinone-based scaffold with a 5-nitro group | Dual HIV-1 Reverse Transcriptase and Integrase inhibitors | nih.govnih.gov |

Exploration of Uncharted Biological Targets and Therapeutic Applications

While initial research may point towards a specific activity, the chemical scaffold of this compound is likely to possess a broader pharmacological profile. A significant future direction will be the systematic screening of this compound and its rationally designed analogs against a wide array of biological targets to uncover novel therapeutic applications.

The structural motifs present in the parent compound are found in molecules with diverse activities. For example, phenylurea derivatives are known to act as inhibitors of various kinases, including receptor tyrosine kinases and the PI3K/Akt pathway, which are crucial in cancer signaling. nih.govnih.gov The related compound AR-A014418 is a known inhibitor of GSK-3β, a kinase implicated in neurodegenerative diseases like Alzheimer's, as well as in diabetes and cancer. nih.gov

Furthermore, nitrothiazole-containing compounds have a long history as antimicrobial and antiparasitic agents. nih.gov Their mechanism often involves the reduction of the nitro group within the target organism to generate radical species that induce cellular damage. This suggests potential applications against a range of pathogens, including bacteria and protozoa like Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov

Future research will involve:

Broad Kinase Profiling: Screening against panels of hundreds of kinases to identify novel and selective inhibitors relevant to oncology, inflammation, and neurodegenerative disorders.

Antimicrobial and Antiparasitic Screening: Evaluating activity against a diverse panel of pathogenic bacteria (including resistant strains like MRSA), fungi, and parasites. nih.gov

Phenotypic Screening: Utilizing high-content imaging and other cell-based assays to identify novel cellular effects without a preconceived target, which can then be investigated through mechanism-of-action studies.